molecular formula C22H42N2O.C2H4O2<br>C24H46N2O3 B14747921 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate CAS No. 3388-72-5

1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate

Cat. No.: B14747921
CAS No.: 3388-72-5
M. Wt: 410.6 g/mol
InChI Key: AZCYDMTVXLBAEM-RRABGKBLSA-N
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Description

1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a hydroxyethyl group and a heptadecenyl chain, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate typically involves the reaction of an imidazoline precursor with hydroxyethyl and heptadecenyl groups. . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazoline ring can be reduced to form imidazolidines.

    Substitution: The hydroxyethyl and heptadecenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Imidazolidines.

    Substitution: Various substituted imidazolines depending on the reagents used.

Scientific Research Applications

1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of surfactants, corrosion inhibitors, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the heptadecenyl chain can interact with lipid membranes, affecting their structure and function. The imidazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline
  • 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazolidine
  • 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazole

Uniqueness

1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate is unique due to the presence of the acetate group, which can enhance its solubility and reactivity compared to similar compounds. The combination of the hydroxyethyl and heptadecenyl groups also provides distinct physicochemical properties that can be leveraged in various applications .

Properties

CAS No.

3388-72-5

Molecular Formula

C22H42N2O.C2H4O2
C24H46N2O3

Molecular Weight

410.6 g/mol

IUPAC Name

acetic acid;2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol

InChI

InChI=1S/C22H42N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h9-10,25H,2-8,11-21H2,1H3;1H3,(H,3,4)/b10-9+;

InChI Key

AZCYDMTVXLBAEM-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCO.CC(=O)O

Origin of Product

United States

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